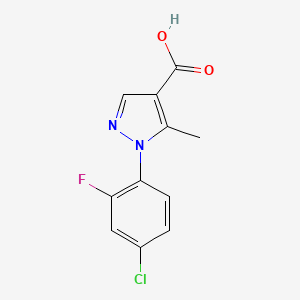

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUXCOYCHVOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as N-chlorosuccinimide (NCS) and Selectfluor®.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Agricultural Chemistry | Development of herbicides and fungicides to enhance pest control while minimizing environmental impact. |

| Pharmaceutical Research | Key intermediate in synthesizing drugs targeting inflammatory and pain conditions. |

| Material Science | Exploration for creating advanced materials, including polymers and coatings. |

| Biochemical Studies | Utilized in enzyme inhibition studies and receptor binding research. |

| Analytical Chemistry | Employed in analytical methods for detecting and quantifying other compounds. |

Agricultural Chemistry

The compound is utilized in developing effective herbicides and fungicides. Its structure allows it to interact with specific biological pathways in pests, providing a targeted approach to pest control which minimizes the ecological footprint of agricultural practices .

Pharmaceutical Research

Research indicates that 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block for synthesizing pharmaceuticals aimed at treating inflammatory diseases, pain management, and potentially cancer therapies . Its efficacy in modulating biological activity makes it a valuable compound in drug discovery.

Material Science

In material science, this compound is being investigated for its properties that can enhance the durability and resistance of materials against environmental factors. Its incorporation into polymers can lead to the development of coatings that offer improved performance in various applications .

Biochemical Studies

The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. It aids researchers in understanding enzyme interactions and receptor binding mechanisms, which are crucial for drug development .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various substances, contributing to quality control across multiple industries .

Case Study 1: Agricultural Application

Research conducted on the efficacy of herbicides containing this compound demonstrated significant reductions in weed populations with minimal impact on non-target species. Field trials highlighted its potential as a sustainable alternative to traditional herbicides.

Case Study 2: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of anti-inflammatory agents using this compound as an intermediate. The resultant compounds exhibited potent activity against inflammatory pathways, showcasing their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the fluoro substituent, which may affect its chemical properties and biological activities.

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid:

1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group on the pyrazole ring, which may impact its stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group at the 4-position and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is . The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

This compound has shown promising anticancer activity across various cell lines. Notably, it has been evaluated for its cytotoxic effects against several cancer types, including:

- MCF7 (breast cancer) : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM.

- SF-268 (brain cancer) : Displayed an IC50 of 12.50 µM.

- NCI-H460 (lung cancer) : Showed an IC50 of 42.30 µM .

These results suggest that the compound may be effective in targeting specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research indicates that this pyrazole derivative possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this pyrazole have shown up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

The biological activity of this compound is believed to involve the modulation of specific enzymes and receptors within cellular pathways. The compound may exert its effects by:

- Inhibiting cyclooxygenase (COX) enzymes : It has demonstrated selective inhibition of COX-1 and COX-2, which are critical in the inflammatory response.

- Targeting kinase pathways : Some studies suggest that this compound may inhibit Aurora-A kinase, which plays a role in cell cycle regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring through cyclization.

- Introduction of chloro and fluoro substituents via halogenation reactions .

Various derivatives have been synthesized to enhance biological activity or target specific pathways more effectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | - | - | Lacks fluorine substitution |

| 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | - | - | Lacks chlorine substitution |

| This compound | - | Varies by cell line | Enhanced activity due to dual halogenation |

The unique combination of substituents in this compound may contribute to its distinct biological properties compared to other pyrazole derivatives.

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted β-ketoesters with arylhydrazines. For example:

- Step 1 : React ethyl 4-(4-chloro-2-fluorophenyl)-3-methyl-2,4-dioxobutanoate with 4-chloro-2-fluorophenylhydrazine in ethanol/toluene under reflux to form the pyrazole ring .

- Step 2 : Hydrolyze the ester intermediate using aqueous KOH in methanol to yield the carboxylic acid derivative .

Key variables : - Temperature: Cyclization at 120°C (e.g., using POCl₃) improves ring closure efficiency .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance intermediate stability during hydrolysis .

Yield optimization : Acidic workup (pH ~1.5) precipitates the product with >85% purity, as shown in analogous syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- NMR :

- Resolution of contradictions : Combine X-ray crystallography (e.g., C–C bond lengths: 1.35–1.48 Å) with DFT calculations (B3LYP/6-31G* basis set) to validate planar pyrazole geometry and hydrogen-bonding patterns .

Q. How is purity assessed, and what are common impurities in the final product?

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect residual hydrazine intermediates (<0.5%) or unreacted esters .

- Melting point : Sharp melting near 180–185°C indicates high crystallinity .

- Common impurities :

Advanced Research Questions

Q. How do substituent electronic effects (e.g., chloro vs. fluoro) influence the compound’s stability and reactivity?

- Electronic effects : The electron-withdrawing 4-Cl and 2-F substituents increase pyrazole ring stability via resonance and inductive effects, reducing susceptibility to electrophilic attack .

- Hydrogen bonding : Intramolecular O–H···O bonds (distance ~2.6 Å) enhance crystalline stability, as confirmed by X-ray diffraction .

- Reactivity : The carboxylic acid group undergoes regioselective amidation (e.g., with CDI/DMAP) at the 4-position, while the pyrazole ring resists electrophilic substitution under mild conditions .

Q. What computational methods predict the compound’s pharmacological interactions, and how do they align with experimental data?

- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic sites (e.g., pyrazole N2) for target binding .

- Molecular docking : Dock the compound into enzyme active sites (e.g., COX-2) using AutoDock Vina. Align with experimental IC₅₀ values from enzymatic assays (e.g., IC₅₀ = 12 μM for COX-2 inhibition in analogs) .

- Discrepancies : Overestimated binding affinities in silico (ΔG = −9.2 kcal/mol) vs. experimental results (ΔG = −7.5 kcal/mol) may arise from solvent effects omitted in simulations .

Q. How can conflicting data on biological activity be addressed through experimental redesign?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.